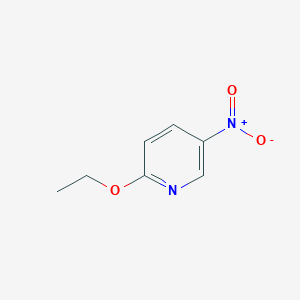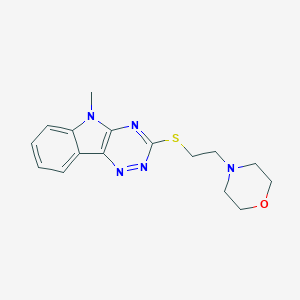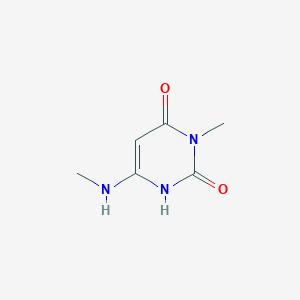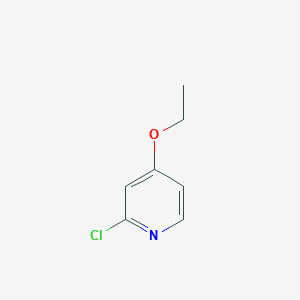
2-Chloro-4-ethoxypyridine
Descripción general
Descripción
2-Chloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-ethoxypyridine is 1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-ethoxypyridine is a solid substance that is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Synthesis
“2-Chloro-4-ethoxypyridine” is utilized in the synthesis of various biologically active compounds. It serves as a key intermediate in the creation of chlorinated drugs, which are significant in treating a range of diseases. The presence of chlorine can enhance the efficacy and selectivity of pharmaceuticals .
Nonlinear Optical (NLO) Materials
This compound is also involved in the synthesis of materials with nonlinear optical properties. These materials are essential for applications like optical switching, modulation, and telecommunication systems .
Parthenocarpy Induction in Fruits
In agricultural research, “2-Chloro-4-ethoxypyridine” derivatives have been studied for their role in inducing parthenocarpy, the development of fruits without fertilization, which can improve fruit quality and yield .
Analgesic and Antiparkinsonian Agents
Derivatives of “2-Chloro-4-ethoxypyridine” have been explored for their potential analgesic and antiparkinsonian activities, offering new avenues for therapeutic agents .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQTZYEMRJMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355775 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethoxypyridine | |
CAS RN |
52311-50-9 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


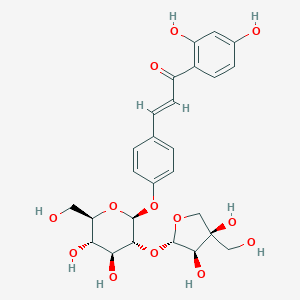


![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
